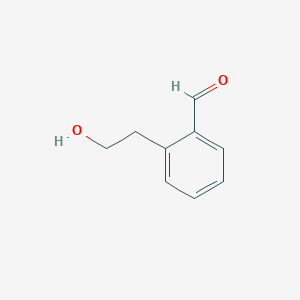

2-(2-Hydroxyethyl)benzaldehyde

Description

2-(2-Hydroxyethyl)benzaldehyde (CAS 75802-18-5) is a substituted benzaldehyde featuring a hydroxyethyl (-CH₂CH₂OH) group at the 2-position of the aromatic ring. Its molecular formula is C₉H₁₀O₂, with a molecular weight of 150.18 g/mol . This compound is primarily used as a synthetic intermediate, enabling further derivatization for applications in pharmaceuticals, materials science, or organic synthesis. The hydroxyethyl group introduces polarity, enhancing solubility in polar solvents compared to non-functionalized benzaldehydes.

Properties

IUPAC Name |

2-(2-hydroxyethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,7,10H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAQCTYLLMRFGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCO)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

2-(2-Hydroxyethyl)benzaldehyde is utilized in various scientific research fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Industry: It is employed in the production of fragrances, flavors, and polymers.

Mechanism of Action

The mechanism by which 2-(2-Hydroxyethyl)benzaldehyde exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes and proteins, influencing metabolic pathways. In drug design, it may act as a precursor to active pharmaceutical ingredients, targeting specific molecular pathways.

Comparison with Similar Compounds

Comparison with Similar Benzaldehyde Derivatives

Structural and Functional Group Variations

The biological, chemical, and physical properties of benzaldehydes are heavily influenced by substituent type and position. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison

Market and Industrial Relevance

- 2-(Diphenylphosphino)benzaldehyde: Market reports highlight its use in catalysis, with regional trade data spanning North America, Europe, and Asia-Pacific .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.